molecular formula C17H18FNO3 B6375254 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95% CAS No. 1261895-72-0

4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%

Cat. No. B6375254
CAS RN: 1261895-72-0
M. Wt: 303.33 g/mol
InChI Key: FQSWETLKHIBMOX-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-2-fluorophenol, also known as 4-(3-tert-butoxycarbonylaminophenyl)-2-fluorophenol, is an organic compound with a molecular formula of C11H14FNO3. It is a white solid used in organic synthesis and as a building block for the synthesis of various compounds. This compound has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it is used in the synthesis of various drugs and pharmaceuticals. In materials science, it is used as a building block for the synthesis of polymers, nanomaterials, and other materials. In biochemistry, it is used in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol is not well understood. However, it is believed to act as an inhibitor of certain enzymes. In addition, it may act as an antioxidant and may have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol are not well understood. However, it is believed to have anti-inflammatory and antioxidant properties. In addition, it may have an inhibitory effect on certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol for lab experiments include its low cost, ease of synthesis, and availability. However, there are some limitations to using this compound in lab experiments. These include its low solubility in water and its potential toxicity.

Future Directions

The potential future directions for 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to determine its potential therapeutic applications and its potential toxicity. Other potential future directions include the development of new synthetic methods for its synthesis, the development of new materials based on this compound, and the development of new drugs and pharmaceuticals based on this compound.

Synthesis Methods

The synthesis of 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol can be accomplished through a two-step reaction. The first step involves the reaction of 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%aminophenol with tert-butyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. This reaction yields 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-tert-butoxycarbonylaminophenyl)-2-fluorophenol. The second step involves the deprotection of the tert-butyl group with aqueous hydrochloric acid to yield 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol.

properties

IUPAC Name

tert-butyl N-[3-(3-fluoro-4-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSWETLKHIBMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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